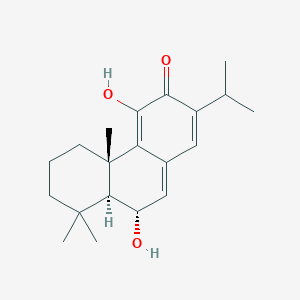
6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine is a chemical compound that belongs to the class of opioids. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for pain management.
Mécanisme D'action
The mechanism of action of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine involves binding to the mu-opioid receptor and activating the downstream signaling pathways that lead to pain relief. This compound has been found to be more potent and have a longer duration of action compared to other opioids such as morphine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine include pain relief, sedation, respiratory depression, and constipation. These effects are similar to other opioids and are mediated through the activation of the mu-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal compound for studying the mechanism of action of opioids and developing new opioid-based therapies. However, one of the limitations of using this compound is its potential for abuse and addiction, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine. One of the areas of focus is the development of new opioid-based therapies that are more effective and have fewer side effects than currently available opioids. Another area of research is the development of new drugs that target the mu-opioid receptor but do not have the potential for abuse and addiction. Additionally, research is needed to understand the long-term effects of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine on the brain and other organs.
Méthodes De Synthèse
The synthesis of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine involves the reaction of thebaine with cyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through a series of steps involving reduction, cyclization, and oxidation to yield the final product.
Applications De Recherche Scientifique
The potential of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine as a therapeutic agent for pain management has been extensively studied. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, which is the primary target for most opioids. It has also been found to be effective in reducing pain in animal models of acute and chronic pain.
Propriétés
Numéro CAS |
16758-47-7 |
|---|---|
Formule moléculaire |
C16H34N2O4.2I |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
(2S,6R,14R,15S,19R)-19-(1-cyclohexyl-1-hydroxyethyl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C28H37NO4/c1-25(31,18-7-5-4-6-8-18)20-16-26-11-12-28(20,32-3)24-27(26)13-14-29(2)21(26)15-17-9-10-19(30)23(33-24)22(17)27/h9-12,18,20-21,24,30-31H,4-8,13-16H2,1-3H3/t20-,21-,24-,25?,26?,27+,28+/m1/s1 |
Clé InChI |
SHOLSAOUSMCLOR-HGRVVPQMSA-N |
SMILES isomérique |
CC([C@H]1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)(C7CCCCC7)O |
SMILES |
CC(C1CCCCC1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)O)O5)C)OC)O |
SMILES canonique |
CC(C1CCCCC1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)O)O5)C)OC)O |
Synonymes |
α-Cyclohexyl-4,5α-epoxy-3-hydroxy-6-methoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



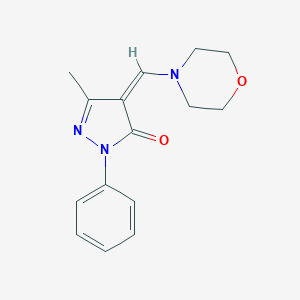
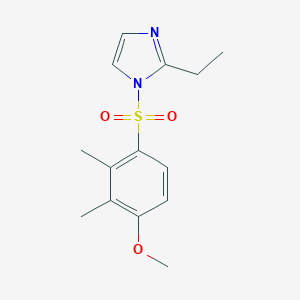

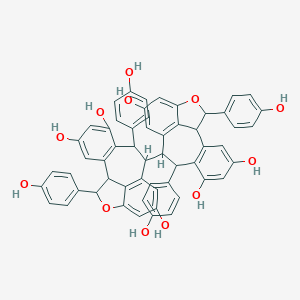

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
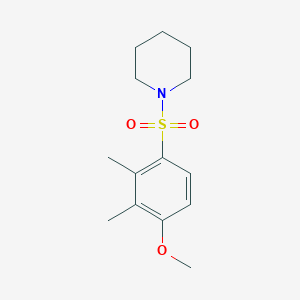

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
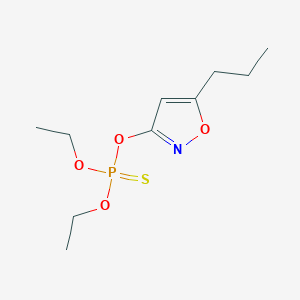
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
